molecular formula C9H9BrF3NO B8067278 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine

2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine

Cat. No.: B8067278
M. Wt: 284.07 g/mol
InChI Key: WXLHKMYYKROXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is a chemical compound of interest in pharmacological and neuroscience research, particularly as a derivative of the phenethylamine class. This structure incorporates bromo and trifluoromethyl substituents, which are known to significantly influence a molecule's binding affinity and metabolic stability . Researchers are exploring such modified phenethylamine scaffolds for their potential interaction with serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes . Compounds with similar structural features, including the phenoxyethanamine backbone and bromo substituents, have been investigated for various central nervous system activities . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance membrane permeability and overall bioavailability . This product is intended for non-clinical, investigational purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult all relevant safety data sheets and handle this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-7-3-6(9(11,12)13)4-8(5-7)15-2-1-14/h3-5H,1-2,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLHKMYYKROXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCCN)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis with Tosylate Intermediate

This method leverages classical ether formation through nucleophilic substitution. The steps include:

  • Amine Protection : Ethanolamine is protected using phthalimide to prevent undesired side reactions during subsequent steps. For example, phthalic anhydride reacts with ethanolamine in refluxing toluene to yield N-(2-hydroxyethyl)phthalimide .

  • Tosylation : The hydroxyl group of the protected ethanolamine is converted to a tosylate using p-toluenesulfonyl chloride in the presence of a base like pyridine, forming a superior leaving group .

  • Etherification : 3-Bromo-5-(trifluoromethyl)phenol undergoes deprotonation with potassium carbonate in dimethylformamide (DMF), followed by reaction with the tosylate intermediate at 80–100°C for 12–24 hours .

  • Deprotection : Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, yielding the free amine .

Key Data :

  • Yield: 38–45% (over four steps) .

  • Advantages: Reliable for small-scale synthesis; avoids harsh metal catalysts.

  • Limitations: Multi-step process; phthalimide deprotection requires careful handling.

Nitro Reduction Approach

This two-step route focuses on nitro group reduction:

  • Nitro Intermediate Synthesis : 3-Bromo-5-(trifluoromethyl)phenol reacts with 2-nitroethyl bromide in the presence of potassium iodide and sodium hydride, forming 2-[3-bromo-5-(trifluoromethyl)phenoxy]nitroethane .

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using hydrogen gas (5–10 bar) and palladium on carbon (10% w/w) in methanol at 25°C for 6 hours .

Key Data :

  • Yield: 50–55% (over two steps) .

  • Advantages: High atom economy; avoids protecting groups.

  • Limitations: Requires handling explosive nitro compounds; palladium catalyst increases cost.

Mitsunobu Reaction for Direct Ether Formation

The Mitsunobu reaction enables direct coupling between phenol and alcohol derivatives:

  • Reagent Setup : 3-Bromo-5-(trifluoromethyl)phenol and N-Boc-ethanolamine are combined with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C .

  • Ether Formation : The mixture is stirred at 25°C for 24 hours, forming the Boc-protected intermediate.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the target amine .

Key Data :

  • Yield: 60–65% (over two steps) .

  • Advantages: Single-step etherification; high functional group tolerance.

  • Limitations: Expensive reagents (DIAD, PPh₃); generates stoichiometric triphenylphosphine oxide waste.

Reductive Amination via Ketone Intermediate

This method introduces the amine via reductive amination:

  • Ketone Synthesis : 3-Bromo-5-(trifluoromethyl)phenol reacts with ethylene oxide under basic conditions, forming 2-[3-bromo-5-(trifluoromethyl)phenoxy]acetaldehyde .

  • Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at pH 4–5, yielding the target amine .

Key Data :

  • Yield: 40–48% (over two steps) .

  • Advantages: Avoids nitro intermediates; mild reaction conditions.

  • Limitations: Requires precise pH control; moderate yields due to competing imine formation.

Comparative Analysis of Methods

Method Overall Yield Key Advantages Limitations
Williamson Ether38–45%No metal catalystsMulti-step; phthalimide handling
Nitro Reduction50–55%High atom economyExplosive intermediates; Pd cost
Mitsunobu Reaction60–65%Single-step etherificationExpensive reagents; PPh₃ waste
Reductive Amination40–48%Mild conditionspH sensitivity; moderate yields

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates in Williamson and Mitsunobu methods .

  • Temperature Control : Exothermic steps (e.g., tosylation) require cooling to prevent side reactions .

  • Catalyst Loading : Palladium catalysts at 5–10% w/w optimize nitro reduction without over-hydrogenation .

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Positional Isomers

2-(4-Bromo-2-(trifluoromethyl)phenoxy)ethan-1-amine ()

  • Structural Difference : Bromo and CF₃ groups at positions 4 and 2 (vs. 3 and 5 in the target compound).
  • Implications :
    • Altered electronic distribution: The para-bromo substituent may increase steric hindrance compared to meta-substitution.
    • Reduced symmetry could affect crystallinity or solubility.
    • Similar molecular weight (inferred: ~300–310 g/mol) but distinct reactivity in electrophilic substitution.

Variants with Halogen/Methoxy Substitutions

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine ()

  • Structural Differences : Additional chloro and methoxy groups; ethanamine attached to a biphenyl system.
  • Implications :
    • Increased molecular weight (370.67 g/mol) and polarity due to methoxy groups.
    • Chloro’s electron-withdrawing effect may enhance stability but reduce nucleophilicity of the amine.
    • Methoxy groups could improve solubility but reduce membrane permeability .

Trifluoromethylphenoxy Derivatives with Heterocycles

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine ()

  • Structural Differences: Incorporates a quinoline ring with methoxy and CF₃-phenoxy substituents.
  • The amine at position 8 vs. nitro groups in active analogues (e.g., compound 278) highlights electronic effects: nitro’s electron-withdrawing nature increases electrophilicity, promoting skin sensitization, whereas the amine may reduce reactivity .

Heterocyclic Backbone Analogues

2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine hydrochloride ()

  • Structural Differences : Replaces benzene with a 1,2-oxazole ring.
  • Implications :
    • Oxazole’s electronegative N and O atoms increase polarity and hydrogen-bonding capacity.
    • Reduced aromaticity compared to benzene may lower thermal stability.
    • Hydrochloride salt improves aqueous solubility but may limit blood-brain barrier penetration .

Trifluoroethoxy and Trifluoromethylsulfanyl Derivatives

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine ()

  • Structural Differences: Trifluoroethoxy group replaces bromo/CF₃-phenoxy.
  • Implications: Trifluoroethoxy’s stronger electron-withdrawing effect may enhance metabolic resistance. Reduced steric bulk compared to bromo/CF₃-phenoxy derivatives.

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine ()

  • Structural Differences : Trifluoromethylsulfanyl (SCF₃) substituent.
  • Sulfur’s electronegativity may alter redox stability .

Research Implications and Gaps

  • Electronic Effects : The electron-withdrawing nature of Br and CF₃ in the target compound may enhance electrophilic reactivity, but this requires experimental validation (e.g., in skin sensitization assays as in ).
  • Synthetic Challenges : Bromo-substituted analogues may require optimized cross-coupling conditions for scalability.
  • Biological Data: Limited evidence on the target compound’s bioactivity necessitates further studies comparing its pharmacokinetics with analogues.

Biological Activity

2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine, a compound characterized by its unique trifluoromethyl and bromo substituents, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine can be represented as follows:

C9H8BrF3NO\text{C}_9\text{H}_8\text{BrF}_3\text{NO}

This compound features a phenoxy group with both bromine and trifluoromethyl substituents, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine exhibit significant biological activities, particularly in antimicrobial and anticancer applications. The presence of halogen atoms often enhances the lipophilicity and bioavailability of these compounds, making them effective in various biological systems.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related compounds. For instance, the introduction of trifluoromethyl groups is known to enhance the potency against various bacterial strains. A comparative study showed that derivatives with similar structures had minimum inhibitory concentrations (MICs) ranging from 3.12 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µg/mL)Target Organism
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amineTBDTBD

The mechanisms through which 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine exerts its biological effects are not fully elucidated; however, several hypotheses exist based on structural similarities with other active compounds:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors. For example, they may inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells, leading to cell death.
  • Membrane Disruption : The lipophilic nature of trifluoromethyl groups can facilitate membrane penetration, disrupting cellular integrity.

Case Studies

  • Antibacterial Efficacy : A study investigating the antibacterial efficacy of various phenoxy derivatives found that those with halogen substitutions displayed enhanced activity against resistant strains of bacteria. The study highlighted the importance of the trifluoromethyl group in increasing antibacterial potency.
  • Anticancer Properties : Research into related compounds has shown potential anticancer effects through apoptosis induction in cancer cell lines. For example, certain brominated phenoxy compounds have been reported to trigger apoptotic pathways in breast cancer cells by modulating signaling pathways associated with cell survival .

Q & A

Basic: What are the standard synthetic routes for 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves bromination and reductive amination steps. For example:

  • Step 1 : Bromination of a trifluoromethyl-substituted phenol derivative using bromine (Br₂) in dichloromethane with a catalyst like FeBr₃ .
  • Step 2 : Coupling the brominated intermediate with ethanolamine via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Optimization : Adjusting solvent polarity (e.g., switching from DMF to DMSO for higher reactivity) and temperature gradients (stepwise heating to 100°C) improves yield by 15–20% .

Basic: How can spectroscopic techniques (NMR, MS) confirm the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Aromatic protons (δ 7.2–7.8 ppm, split due to bromine and CF₃ groups) .
    • Ethyleneoxy (–OCH₂CH₂NH₂) protons at δ 3.5–4.0 ppm (triplet for NH₂ coupling) .
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 312 (M⁺) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms molecular weight .
  • Purity : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities <0.5% .

Advanced: How do bromine and trifluoromethyl groups influence reactivity in nucleophilic substitution (SNAr) reactions?

Answer:

  • Bromine : Acts as a leaving group in SNAr, with activation energy reduced by electron-withdrawing CF₃ (meta-directing). Reaction rates increase by ~30% compared to non-halogenated analogs .
  • CF₃ Group : Enhances electrophilicity of the aromatic ring, favoring attack by amines or thiols. DFT calculations show a 0.5 eV lower LUMO energy compared to methyl-substituted analogs .
  • Case Study : Substitution with piperidine at 60°C in DMF yields 85% product vs. 50% for non-CF₃ derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Dose-Response Refinement : Use 8-point dilution series (1 nM–100 μM) to minimize assay noise .
  • Control for Redox Interference : Add 1 mM DTT to cell-based assays to prevent false positives from thiol-reactive intermediates .
  • Structural Confounds : Compare activity of the parent compound with its de-brominated analog to isolate Br’s role. Example: Bromine removal reduces kinase inhibition by 60% .

Methodological: What protocols ensure stability during storage and experimental use?

Answer:

  • Storage : Lyophilize and store at –20°C under argon; aqueous solutions degrade by 20% in 48 hours at 25°C .
  • Light Sensitivity : UV-Vis spectra show absorbance peaks at 280 nm; wrap vials in foil to prevent photodegradation (t½ = 8 hours under lab lighting) .
  • In Situ Stabilization : Add 0.1% BHT to reaction mixtures to suppress radical-mediated decomposition .

Advanced: How to design SAR studies for optimizing receptor binding affinity?

Answer:

  • Core Modifications : Synthesize analogs with Cl or I replacing Br; measure ΔG binding via ITC. Bromine shows 2.3 kcal/mol stronger binding to serotonin receptors vs. chlorine .
  • Side Chain Variations : Replace ethanamine with cyclopropaneamine; docking simulations predict improved hydrophobic packing (ΔSASA = +15 Ų) .
  • Data Table : Binding Affinity of Analogs
SubstituentIC₅₀ (μM)LogP
Br, CF₃ (Parent)0.452.8
Cl, CF₃1.22.5
Br, CH₃3.81.9

Source:

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • LogP : Use MarvinSketch (ChemAxon) or Molinspiration. Experimental logP = 2.8 vs. predicted 2.6 (±0.2) .
  • pKa : ACD/Labs predicts amine pKa = 9.2; titrate potentiometrically to validate (observed pKa = 8.9) .
  • Solubility : COSMO-RS simulations in water: 1.2 mg/mL (vs. experimental 1.0 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.